

# Physicochemical Properties of GDC-0834 (S-enantiomer): A Technical Guide

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## Compound of Interest

Compound Name: GDC-0834 (S-enantiomer)

Cat. No.: B1663581

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## Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] The S-enantiomer of GDC-0834 was investigated as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis.[2][3] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, and proliferation.[4] Despite promising preclinical data, the clinical development of GDC-0834 was terminated due to significant species differences in its metabolism, leading to rapid clearance in humans.[5][6] This guide provides a comprehensive overview of the known physicochemical properties of the S-enantiomer of GDC-0834, with a focus on data relevant to drug development.

## Core Physicochemical Properties

A summary of the core physicochemical properties of **GDC-0834 (S-enantiomer)** is presented below. It is important to note that while some data is available from vendors and publications, specific experimental values for properties like aqueous solubility and pKa are not extensively reported in publicly accessible literature.

Table 1: General Physicochemical Data for **GDC-0834 (S-enantiomer)**

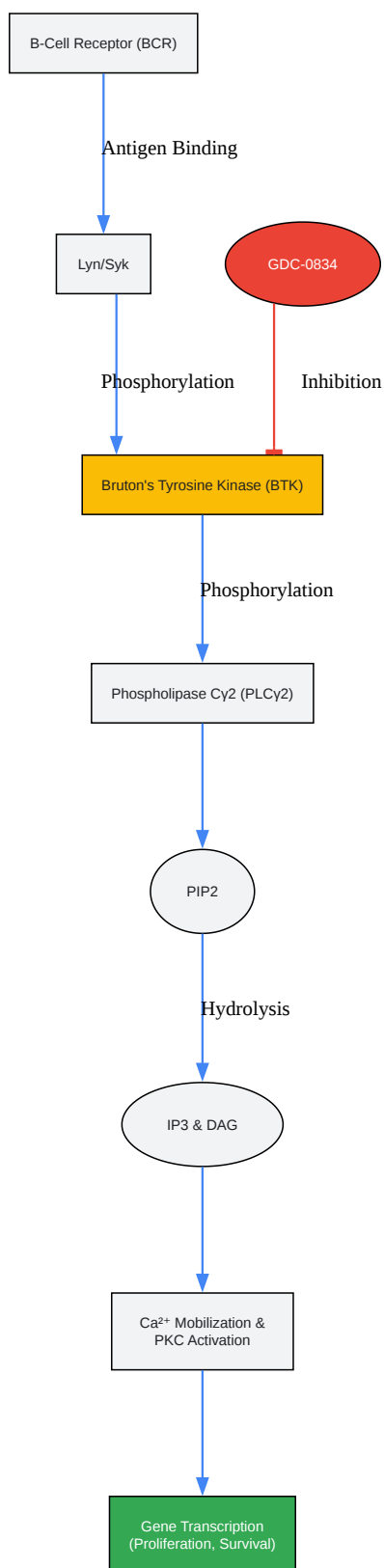
Property	Value	Source
IUPAC Name	(S)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide	[7]
CAS Number	1133432-50-4	[8][9]
Molecular Formula	C <sub>33</sub> H <sub>36</sub> N <sub>6</sub> O <sub>3</sub> S	[8]
Molecular Weight	596.74 g/mol	[8]
Appearance	Solid, Brown to reddish brown	[9]

Table 2: Solubility and Potency of GDC-0834

Parameter	Value	Comments	Source
Solubility	≥ 32 mg/mL in DMSO (53.62 mM)	Hygroscopic nature of DMSO can affect solubility. Not soluble in water.	[1][7]
BTK IC <sub>50</sub> (in vitro, biochemical)	5.9 nM	-	[1]
BTK IC <sub>50</sub> (in vitro, cellular)	6.4 nM	-	[1]
Aldehyde Oxidase (AO) IC <sub>50</sub>	0.86 to 1.87 μM	Potent reversible inhibitor of six known AO substrates.	[1][4]

## Signaling Pathway

GDC-0834 targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLC $\gamma$ 2). This initiates a cascade of events leading to calcium mobilization and activation of transcription factors that drive B-cell proliferation, survival, and differentiation.



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B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

## Experimental Protocols

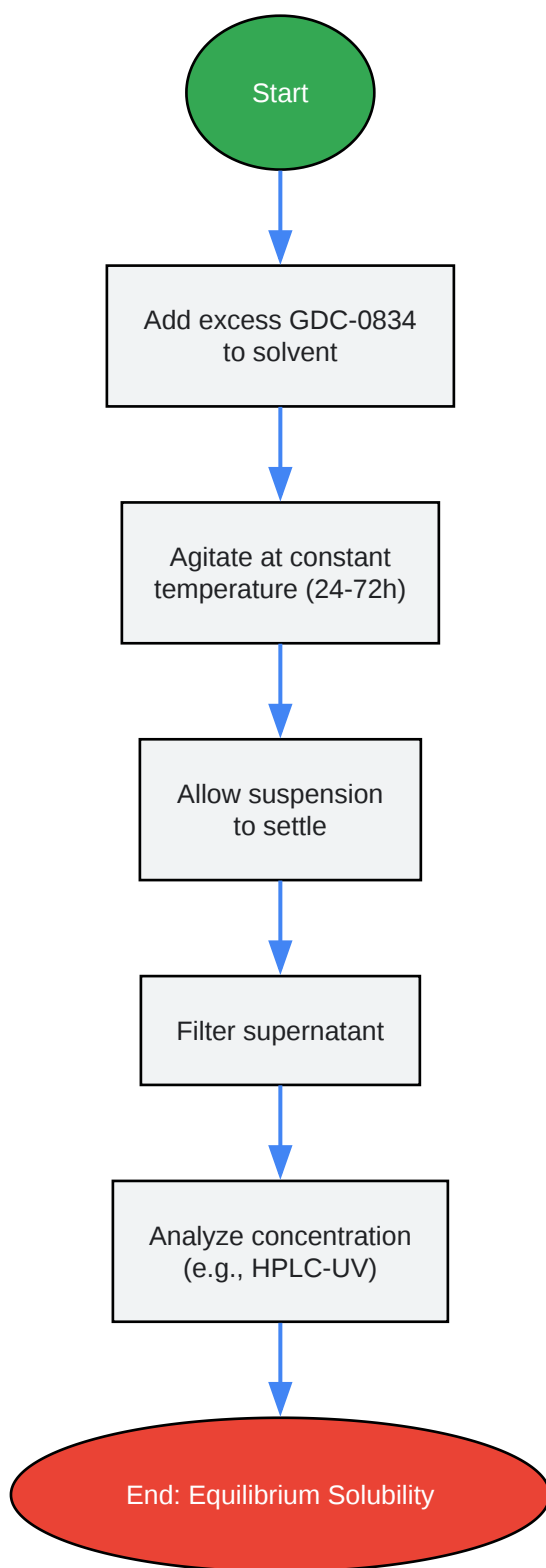
Detailed experimental protocols are crucial for the accurate assessment of a drug candidate's physicochemical properties. Below are methodologies for key experiments relevant to the characterization of GDC-0834.

### Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

- Objective: To determine the equilibrium solubility of GDC-0834 in a specific solvent system (e.g., water, buffer at various pH).
- Materials:
  - **GDC-0834 (S-enantiomer)** solid
  - Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
  - Shaking incubator or orbital shaker
  - Centrifuge
  - Analytical instrumentation (e.g., HPLC-UV)
  - Vials and syringes with filters
- Procedure:
  - Add an excess amount of solid GDC-0834 to a vial containing a known volume of the solvent.
  - Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
  - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
  - After incubation, allow the suspension to settle.

- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
- Analyze the concentration of GDC-0834 in the filtrate using a validated analytical method, such as HPLC-UV.
- The determined concentration represents the equilibrium solubility.



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Workflow for determining equilibrium solubility using the shake-flask method.

## Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

- Objective: To determine the apparent permeability coefficient (P<sub>app</sub>) of GDC-0834 across a Caco-2 cell monolayer.
- Materials:
  - Caco-2 cells
  - Transwell inserts
  - Cell culture medium and reagents
  - **GDC-0834 (S-enantiomer)**
  - Transport buffer (e.g., Hanks' Balanced Salt Solution)
  - Analytical instrumentation (e.g., LC-MS/MS)
- Procedure:
  - Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[\[10\]](#)
  - Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
  - Wash the cell monolayers with transport buffer.
  - To measure apical-to-basolateral (A-B) permeability, add GDC-0834 solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
  - To measure basolateral-to-apical (B-A) permeability, add GDC-0834 solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
  - Incubate at 37°C with gentle shaking.



- At specified time points, collect samples from the receiver chamber and analyze the concentration of GDC-0834 using LC-MS/MS.
- Calculate the Papp value using the following equation:  $P_{app} = (dQ/dt) / (A * C_0)$  Where  $dQ/dt$  is the rate of drug appearance in the receiver chamber,  $A$  is the surface area of the membrane, and  $C_0$  is the initial drug concentration in the donor chamber.

## Metabolic Stability Assay in Human Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes and other microsomal enzymes.

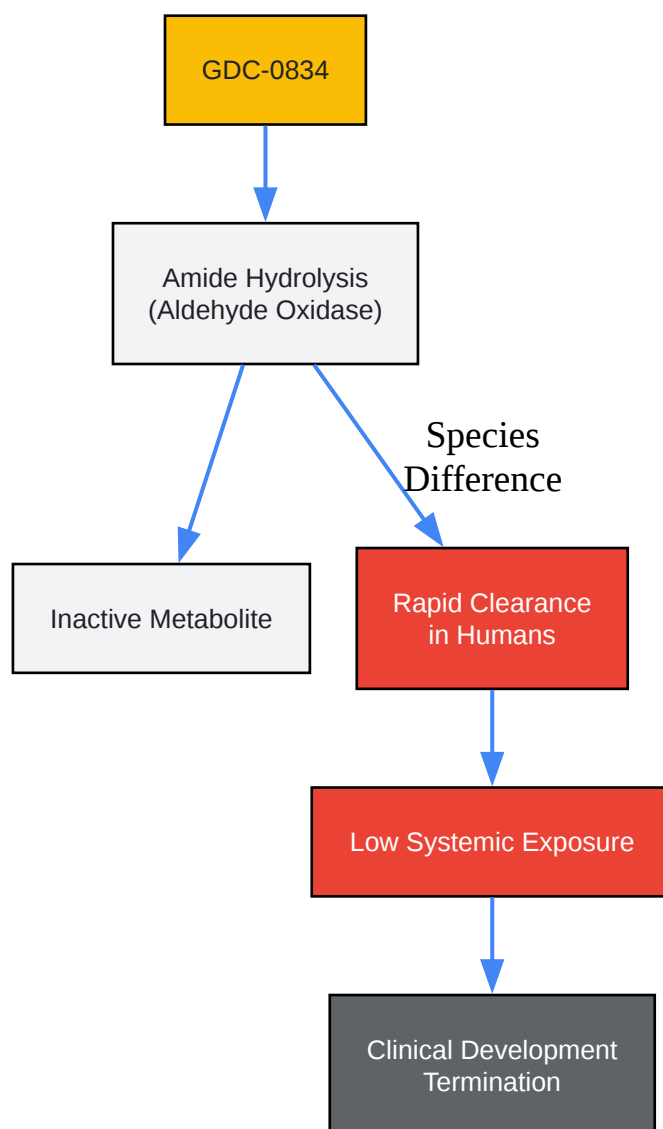
- Objective: To determine the in vitro metabolic stability of GDC-0834 in human liver microsomes.
- Materials:
  - Pooled human liver microsomes (HLMs)
  - **GDC-0834 (S-enantiomer)**
  - NADPH regenerating system (cofactor for many metabolic reactions)
  - Phosphate buffer (pH 7.4)
  - Quenching solution (e.g., acetonitrile with an internal standard)
  - Incubator
  - Analytical instrumentation (e.g., LC-MS/MS)
- Procedure:
  - Pre-incubate HLMs, GDC-0834, and buffer at 37°C.
  - Initiate the metabolic reaction by adding the NADPH regenerating system.
  - At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.[\[11\]](#)

- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the remaining concentration of GDC-0834 using LC-MS/MS.
- Determine the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance ( $CL_{int}$ ) from the rate of disappearance of the parent compound.[\[12\]](#)

## Metabolic Stability and Clinical Implications

A critical physicochemical property of GDC-0834 is its metabolic instability, particularly in humans. In vitro studies revealed that GDC-0834 undergoes extensive amide hydrolysis, a reaction mediated primarily by aldehyde oxidase (AO) and to a lesser extent, carboxylesterases.[\[4\]](#)[\[13\]](#) This metabolic pathway was significantly more pronounced in human liver fractions compared to those from preclinical species such as rats, dogs, and monkeys.[\[2\]](#)[\[3\]](#)

This species difference in metabolism led to a poor prediction of human pharmacokinetics.[\[5\]](#) In a single-dose human clinical trial, plasma concentrations of GDC-0834 were below the limit of quantitation, while substantial levels of the inactive aniline metabolite were observed.[\[2\]](#) This rapid clearance rendered the compound unsuitable for further clinical development.[\[6\]](#) The experience with GDC-0834 underscores the importance of thoroughly investigating species differences in metabolism during preclinical drug development.



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Logical relationship of GDC-0834's metabolism to its clinical development outcome.

## Conclusion

**GDC-0834 (S-enantiomer)** is a potent BTK inhibitor with well-defined in vitro activity. However, its physicochemical profile is dominated by a profound metabolic liability in humans, specifically rapid amide hydrolysis mediated by aldehyde oxidase. This led to poor pharmacokinetic properties and the cessation of its clinical development. The case of GDC-0834 serves as a critical example for drug development professionals, highlighting the necessity of early and comprehensive evaluation of metabolic pathways and potential species differences to mitigate the risk of late-stage failures.

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- To cite this document: BenchChem. [Physicochemical Properties of GDC-0834 (S-enantiomer): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663581#physicochemical-properties-of-gdc-0834-s-enantiomer]

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